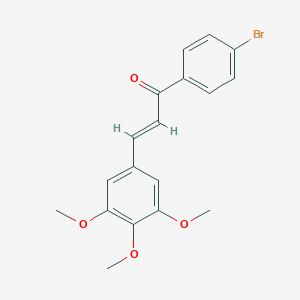

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

(E)-1-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative synthesized via Claisen-Schmidt condensation of 4-bromoacetophenone and 3,4,5-trimethoxybenzaldehyde . Key structural features include:

- E-configuration of the α,β-unsaturated ketone system.

- Dihedral angle of 44.18° between the 4-bromophenyl and 3,4,5-trimethoxyphenyl rings, reducing molecular planarity .

- Crystal packing stabilized by C–H···O and C–H···π interactions, forming centrosymmetric dimers .

- Biological activity: Demonstrates antibacterial and cytotoxic properties, attributed to the electron-withdrawing bromo group and electron-donating methoxy substituents .

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQYAKZDBZTTSS-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Aldol Condensation in Ethanolic Medium

The most widely reported method for synthesizing (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves Claisen-Schmidt aldol condensation between 4-bromoacetophenone and 3,4,5-trimethoxybenzaldehyde under alkaline conditions . The procedure, as described by Patil et al., involves the following steps:

-

Reagents and Stoichiometry :

-

4-Bromoacetophenone (2 mmol, 0.4 g)

-

3,4,5-Trimethoxybenzaldehyde (2 mmol, 0.4 g)

-

Ethanol (50 mL) as solvent

-

30% aqueous NaOH (10 mL) as catalyst

-

-

Reaction Conditions :

-

The mixture is stirred at room temperature for 4 hours , during which a pale yellow precipitate forms.

-

Neutralization with dilute HCl follows to quench the reaction.

-

-

Purification :

Key Observations :

-

The reaction proceeds via deprotonation of the acetophenone methyl group by NaOH, forming an enolate that attacks the aldehyde carbonyl carbon.

-

The E-configuration of the α,β-unsaturated ketone is stabilized by conjugation, as confirmed by X-ray crystallography .

-

The interplanar angle between the 4-bromophenyl and 3,4,5-trimethoxyphenyl rings is 44.18° , reflecting non-coplanarity due to steric and electronic effects .

Optimization of Reaction Parameters

Critical variables influencing the synthesis include:

Structural and Spectroscopic Characterization

Post-synthesis analysis confirms the compound’s identity and configuration:

-

X-Ray Crystallography :

-

Spectroscopic Data :

-

HPLC Purity :

Challenges and Mitigation Strategies

-

Isomerization Risk :

-

Byproduct Formation :

-

Scale-Up Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Ethanol/NaOH | 60–65 | 4 | >98 | Moderate (solvent use) |

| Solvent-Free | 58–71.5 | 1–2 | >95 | Low |

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to a saturated carbonyl compound.

Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated carbonyl compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the condensation reaction of 3,4,5-trimethoxybenzaldehyde with 4-bromoacetophenone in the presence of a base such as sodium hydroxide. The resulting compound is characterized by its unique molecular geometry, which includes a non-planar arrangement of its aromatic rings due to the presence of methoxy substituents. This structural feature is critical as it influences the biological activity and reactivity of the compound .

Anticancer Properties

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in human colorectal cancer cells by activating p53-dependent pathways . The compound's ability to selectively target cancer cells while sparing normal cells further enhances its potential as a therapeutic agent.

Antioxidant Activity

In addition to its anticancer properties, this chalcone has shown promising antioxidant activity. Antioxidants are crucial for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of multiple methoxy groups in the structure contributes to its electron-donating ability, enhancing its effectiveness as an antioxidant .

Material Science Applications

Chalcones like this compound are also explored in material science for their potential use in organic electronics and photonic devices. Their conjugated structure allows for effective charge transport and light absorption properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Study: Antiproliferative Activity Evaluation

A study evaluated the antiproliferative activity of various chalcone derivatives including this compound against human cancer cell lines using the sulforhodamine B assay. The results indicated that this compound exhibited a GI50 value significantly lower than many other tested compounds, highlighting its potential as a lead compound for further development .

| Compound Name | GI50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.09 | HCT116 |

| Other Chalcone Derivatives | >30 | Various |

Case Study: Antioxidant Activity Assessment

The antioxidant capacity was assessed using DPPH radical scavenging assays. The results showed that this compound exhibited a significant reduction in DPPH radicals compared to control samples, confirming its potential as an antioxidant agent .

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The α, β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and modulation of biological activity. The bromophenyl and trimethoxyphenyl groups may also contribute to the compound’s ability to interact with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Impact on Anticancer and Antimicrobial Activities

Key Observations :

- Electron-withdrawing groups (e.g., Br, NO2) enhance cytotoxicity by stabilizing charge transfer interactions with biological targets .

- Methoxy/ethoxy groups improve solubility and membrane permeability but may reduce potency compared to halogens .

- Methyl groups (e.g., CHO27) increase lipophilicity, enhancing cellular uptake and potency .

Structural and Electronic Properties

Table 2: Crystallographic and Electronic Comparisons

Biological Activity

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structure, featuring a 4-bromophenyl group and a 3,4,5-trimethoxyphenyl moiety linked by a prop-2-en-1-one unit. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrO4. The compound exhibits a significant dihedral angle between the phenyl rings (approximately 44.18°), which influences its biological interactions and stability .

Synthesis

The synthesis of this chalcone involves the condensation of 3,4,5-trimethoxybenzaldehyde with 4-bromoacetophenone in the presence of a base such as sodium hydroxide. The reaction typically yields a pale yellow solid that can be purified through recrystallization .

Antiproliferative Effects

Numerous studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound has been shown to induce G2/M phase arrest and apoptosis in MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in hypodiploid DNA content, indicating apoptotic activity .

- K562 Cell Line : In another study, derivatives of chalcone similar to this compound demonstrated significant antiproliferative activity against the K562 cell line with an IC50 value of 4.5 μM .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Cell Cycle Arrest : The compound disrupts microtubule formation leading to cell cycle arrest at the G2/M checkpoint. This effect is associated with alterations in cyclin B1 expression and phosphorylation states of regulatory proteins involved in cell cycle progression .

- Apoptosis Induction : The compound activates caspase pathways leading to apoptosis. Studies have shown a time-dependent increase in caspase-3 activation following treatment with this chalcone derivative .

Antioxidant and Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antioxidant and antimicrobial activities. Research indicates that similar chalcone derivatives possess significant antioxidant properties due to their ability to scavenge free radicals and inhibit lipid peroxidation .

Case Studies

Several case studies have been documented regarding the biological evaluation of this compound:

- Study on MCF-7 Cells : A detailed investigation into the effects of varying concentrations of this compound revealed that even low concentrations could significantly affect cell viability and induce apoptosis through mitochondrial pathways .

- Comparative Analysis : A comparative study involving various chalcone derivatives showed that modifications to the phenolic groups significantly impacted their biological activities. The presence of bromine and methoxy groups was crucial for enhancing antiproliferative effects against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation , reacting 4-bromoacetophenone with 3,4,5-trimethoxybenzaldehyde in an alkaline ethanol solution (e.g., KOH/EtOH) under reflux. Optimization includes adjusting molar ratios (1:1.2 for ketone:aldehyde), temperature (0–50°C), and reaction time (2–6 hours) to enhance yield .

- Characterization : Confirmation of the E-isomer is achieved via 1H NMR (coupling constant J = 15–16 Hz for trans-vinylic protons) and X-ray crystallography (C=C bond length ~1.33 Å) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- X-ray Crystallography : Monoclinic P2₁/c space group with unit cell parameters a = 7.577 Å, b = 16.253 Å, c = 14.085 Å, and β = 107.528° . Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice.

- Spectroscopy : IR confirms carbonyl stretching (~1650 cm⁻¹), while 13C NMR resolves methoxy groups (δ 55–60 ppm) and aromatic carbons (δ 110–160 ppm) .

Q. How do substituents (e.g., bromo, trimethoxy) influence the compound’s physicochemical properties?

- The 4-bromophenyl group enhances electron-withdrawing effects, polarizing the carbonyl group and increasing reactivity in nucleophilic additions. 3,4,5-Trimethoxyphenyl contributes to lipophilicity (logP ~3.5), impacting solubility and membrane permeability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antioxidant efficacy)?

- Experimental Variables : Bioactivity discrepancies may arise from differences in bacterial strains (e.g., S. aureus vs. E. coli), assay protocols (MIC vs. disk diffusion), or sample purity (>95% by HPLC). Control experiments with reference standards (e.g., ciprofloxacin) are critical .

- Mechanistic Studies : Use docking simulations (AutoDock Vina) to compare binding affinities to target enzymes (e.g., DNA gyrase vs. antioxidant enzymes like SOD) .

Q. How can computational methods (DFT, molecular docking) predict reactivity and bioactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Docking : Simulate interactions with β-tubulin (anticancer targets) or bacterial cell walls, guided by Glide SP scoring (Schrödinger Suite) .

Q. What crystallization conditions favor high-quality single crystals for X-ray studies?

- Solvent Systems : Slow evaporation of a dichloromethane/methanol (3:1 v/v) solution at 20°C yields prismatic crystals (0.2 × 0.1 × 0.1 mm). Include cryoprotection (e.g., glycerol) for low-temperature (100 K) data collection .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.